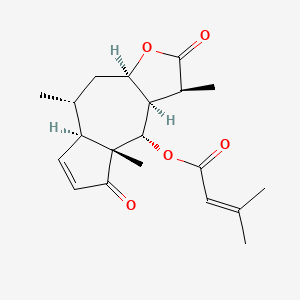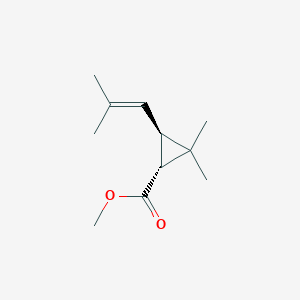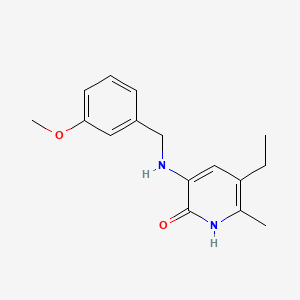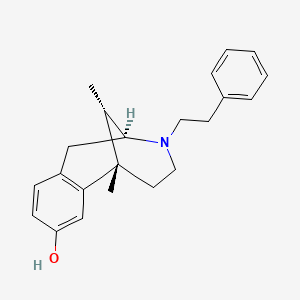
Methyl trans-chrysanthemate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier 6GTM19T6JT Methyl Chrysanthemate, trans-(+)- . It is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.2594 . This compound is characterized by its unique stereochemistry, having two defined stereocenters .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Chrysanthemate, trans-(+)-, typically involves the esterification of chrysanthemic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
- Chrysanthemic acid is dissolved in methanol.
- A catalytic amount of sulfuric acid is added.
- The mixture is heated under reflux for several hours.
- The reaction mixture is then cooled, and the product is extracted using an organic solvent.
Industrial Production Methods
In industrial settings, the production of Methyl Chrysanthemate, trans-(+)-, follows a similar route but on a larger scale. The process involves:
- Large-scale esterification in industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of advanced separation techniques, such as distillation and crystallization, to purify the final product.
化学反应分析
Types of Reactions
Methyl Chrysanthemate, trans-(+)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.
Major Products Formed
Oxidation: Formation of chrysanthemic acid or corresponding ketones.
Reduction: Formation of chrysanthemol.
Substitution: Formation of various substituted esters or amides.
科学研究应用
Methyl Chrysanthemate, trans-(+)-, has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chrysanthemic acid derivatives.
Biology: Studied for its potential biological activities, including insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of Methyl Chrysanthemate, trans-(+)-, involves its interaction with specific molecular targets. The compound is known to affect the nervous system of insects, leading to paralysis and death. This is primarily due to its ability to interfere with the normal functioning of sodium channels in nerve cells .
相似化合物的比较
Methyl Chrysanthemate, trans-(+)-, can be compared with other similar compounds, such as:
Methyl Chrysanthemate, cis-(+)-: Differing in stereochemistry, which affects its biological activity.
Chrysanthemic Acid: The parent acid of Methyl Chrysanthemate, with different chemical properties and applications.
Chrysanthemol: The reduced form of Methyl Chrysanthemate, with distinct chemical and biological properties.
The uniqueness of Methyl Chrysanthemate, trans-(+)-, lies in its specific stereochemistry, which imparts unique biological activities and chemical reactivity .
属性
CAS 编号 |
27335-32-6 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
InChI 键 |
ITNHSNMLIFFVQC-BDAKNGLRSA-N |
手性 SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |
规范 SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


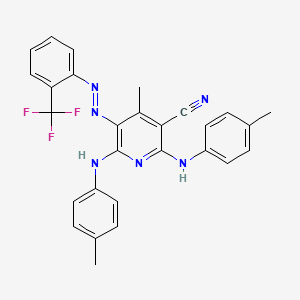

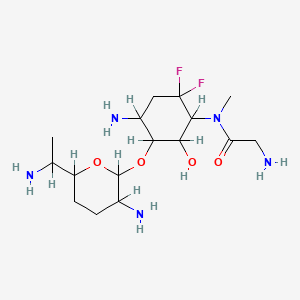
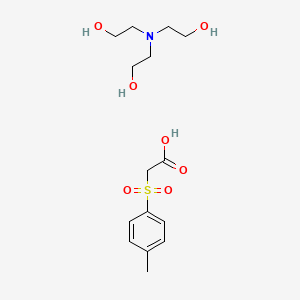
![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
